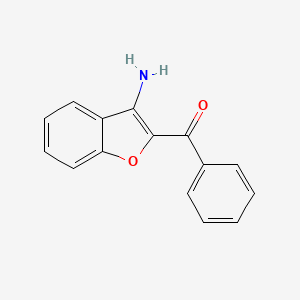

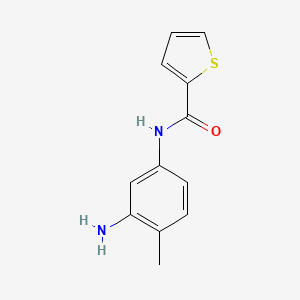

![molecular formula C11H14N2O B1270635 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one CAS No. 36151-42-5](/img/structure/B1270635.png)

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one

Overview

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one involves multicomponent reactions and specific synthetic pathways. For instance, a derivative was synthesized through a straightforward multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the versatility and reactivity of the pyrrolidinone scaffold (Sharma et al., 2013). Additionally, derivatives have been created through reactions with difunctional bases like α-, β-, and γ-amino acid derivatives or aminoethanol, leading to a mixture of tautomeric Schiff bases and enaminones, demonstrating the compound's adaptability in organic synthesis (Ostrowska et al., 1999).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one reveals significant insights into their spatial configuration and intermolecular interactions. For example, a derivative crystallizes in the monoclinic space group C2/c, with the molecule being essentially planar except for one of the pyrrolidin rings, which adopts a normal envelope conformation. This structural arrangement is stabilized by various intermolecular interactions, including π-π interactions and hydrogen bonds, highlighting the compound's potential for forming stable crystalline structures (Sharma et al., 2013).

Chemical Reactions and Properties

The compound and its derivatives exhibit a range of chemical reactions, indicative of their reactivity and potential as synthetic intermediates. For instance, they have been involved in transamination reactions, highlighting their versatility in forming new chemical bonds and functional groups (Ostrowska et al., 1999). Moreover, the compound's derivatives have been identified as a new class of monoamine oxidase B inactivators, suggesting their utility in biochemical applications (Ding & Silverman, 1992).

Physical Properties Analysis

The physical properties of 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one derivatives have been extensively studied, with findings indicating good solubility in common organic solvents and high thermal stability. These properties are critical for their application in material science and polymer chemistry (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity with various functional groups and participation in multicomponent reactions, underscore their potential as versatile intermediates in organic synthesis. Their ability to undergo transamination and react with difunctional bases to produce a variety of chemical structures demonstrates their utility in creating complex molecules (Ostrowska et al., 1999).

Scientific Research Applications

Drug Discovery

- Field : Medicinal Chemistry

- Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine-2-one is one of its derivatives .

- Method : The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

- Field : Organic Chemistry

- Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .

- Method : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Synthesis of Alkaloids and Unusual β-Amino Acids

- Field : Organic Chemistry

- Application : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

- Method : The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

- Results : The synthesis of these compounds has led to the development of new drugs and natural compounds .

Biological Activities of Pyrrolidine Alkaloids

- Field : Pharmacotherapy

- Application : Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

- Method : The biological activities of these alkaloids are studied using various in vitro and in vivo models .

- Results : These alkaloids have shown promising results in these studies, suggesting their potential as pharmacologically active lead compounds .

Asymmetric Synthesis of Pyrrolidine-Based Compounds

- Field : Organic Chemistry

- Application : Pyrrolidine-based compounds are used in the asymmetric synthesis of various organic compounds .

- Method : This involves the condensation of specific aniline derivatives with other organic compounds, followed by substitution and removal of certain groups .

- Results : This method allows for the efficient synthesis of a variety of pyrrolidine-based compounds with different biological profiles .

Future Directions

The future directions for “1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNVJAXZFYYOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360690 | |

| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one | |

CAS RN |

36151-42-5 | |

| Record name | 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

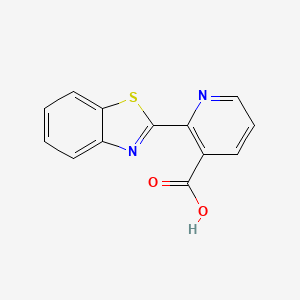

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

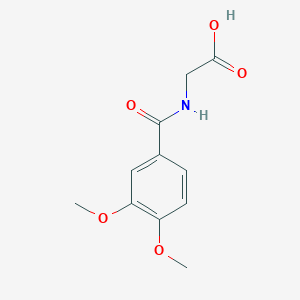

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)